2H-1-Benzopyran, 7-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy- can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with various substituted phenyl acetic acids in the presence of triethylamine and acetic anhydride. This reaction is followed by hydrolysis with sodium hydroxide to yield the desired product . Another method involves a biocatalytic domino reaction using alkaline protease from Bacillus licheniformis, which catalyzes the Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 7-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The biocatalytic approach is particularly attractive due to its green chemistry principles and potential for high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 7-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzopyran ring .
Scientific Research Applications
2H-1-Benzopyran, 7-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7-methoxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it can modulate enzyme activity and interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran, 7-methoxy-, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.
Decursinol: Another coumarin derivative with pronounced antiarrhythmic activity.
Uniqueness
2H-1-Benzopyran, 7-methoxy- is unique due to its methoxy group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its antioxidant activity and makes it a valuable compound for various applications .
Properties
CAS No. |
18385-89-2 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |
InChI Key |
NHUONBBIWOAKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CCO2)C=C1 |
Origin of Product |
United States |
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